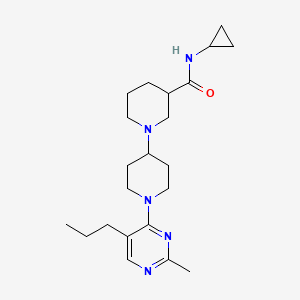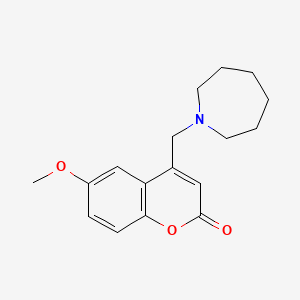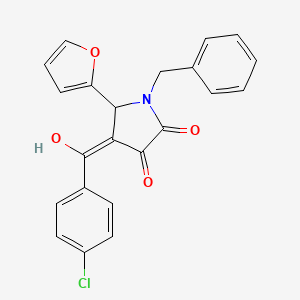
2-(3,4-dichlorophenyl)-3-(1-methyl-1H-pyrrol-2-yl)acrylonitrile
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(3,4-dichlorophenyl)-3-(1-methyl-1H-pyrrol-2-yl)acrylonitrile, also known as DPCPX, is a potent and selective antagonist of the adenosine A1 receptor. Adenosine is a nucleoside that plays an important role in various physiological processes, including neurotransmission, cardiovascular regulation, and immune function. The adenosine A1 receptor is one of four adenosine receptor subtypes, and it is widely distributed in the brain and peripheral tissues. DPCPX has been extensively studied as a tool compound for investigating the role of adenosine A1 receptors in various biological systems.
作用機序
2-(3,4-dichlorophenyl)-3-(1-methyl-1H-pyrrol-2-yl)acrylonitrile exerts its effects by binding to and blocking the adenosine A1 receptor. Adenosine A1 receptors are G protein-coupled receptors that are coupled to inhibitory G proteins. Activation of adenosine A1 receptors leads to a decrease in intracellular cAMP levels and the inhibition of various intracellular signaling pathways. By blocking adenosine A1 receptors, this compound prevents the inhibitory effects of adenosine on intracellular signaling pathways.
Biochemical and Physiological Effects
This compound has a number of biochemical and physiological effects, depending on the system being studied. In the brain, this compound has been shown to block the inhibitory effects of adenosine on neurotransmitter release, leading to an increase in synaptic transmission. In the cardiovascular system, this compound has been shown to block the vasodilatory effects of adenosine, leading to vasoconstriction. This compound has also been shown to inhibit the immunosuppressive effects of adenosine on immune cells, leading to an increase in immune function.
実験室実験の利点と制限
One advantage of using 2-(3,4-dichlorophenyl)-3-(1-methyl-1H-pyrrol-2-yl)acrylonitrile in lab experiments is its high potency and selectivity for the adenosine A1 receptor. This allows researchers to specifically target this receptor and study its effects without interference from other adenosine receptor subtypes. However, one limitation of using this compound is its relatively low solubility in water, which can make it difficult to work with in some experimental systems.
将来の方向性
There are many potential future directions for research on 2-(3,4-dichlorophenyl)-3-(1-methyl-1H-pyrrol-2-yl)acrylonitrile and adenosine A1 receptors. One area of interest is the potential therapeutic applications of adenosine A1 receptor antagonists in the treatment of various diseases, including Parkinson's disease, Alzheimer's disease, and epilepsy. Another area of interest is the development of more potent and selective adenosine A1 receptor antagonists for use in scientific research and potential therapeutic applications. Finally, further studies are needed to fully elucidate the role of adenosine A1 receptors in various biological systems and the potential implications for human health and disease.
合成法
The synthesis of 2-(3,4-dichlorophenyl)-3-(1-methyl-1H-pyrrol-2-yl)acrylonitrile involves a multi-step process that starts with the reaction of 3,4-dichlorophenylacetonitrile with methylamine to form 3,4-dichlorophenylacetonitrile-methylamine. This intermediate is then reacted with 2-bromo-1-methylpyrrole to form 2-(3,4-dichlorophenyl)-3-(1-methyl-1H-pyrrol-2-yl)acetonitrile. Finally, this compound is treated with potassium tert-butoxide in dimethyl sulfoxide to form this compound.
科学的研究の応用
2-(3,4-dichlorophenyl)-3-(1-methyl-1H-pyrrol-2-yl)acrylonitrile has been used extensively in scientific research to investigate the role of adenosine A1 receptors in various biological systems. For example, this compound has been used to study the effects of adenosine A1 receptor activation on neurotransmission in the brain, cardiovascular regulation, and immune function. This compound has also been used to investigate the potential therapeutic applications of adenosine A1 receptor antagonists in the treatment of various diseases, including Parkinson's disease, Alzheimer's disease, and epilepsy.
特性
IUPAC Name |
(E)-2-(3,4-dichlorophenyl)-3-(1-methylpyrrol-2-yl)prop-2-enenitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10Cl2N2/c1-18-6-2-3-12(18)7-11(9-17)10-4-5-13(15)14(16)8-10/h2-8H,1H3/b11-7- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PYXBHEIILSZBGG-XFFZJAGNSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CC=C1C=C(C#N)C2=CC(=C(C=C2)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN1C=CC=C1/C=C(/C#N)\C2=CC(=C(C=C2)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10Cl2N2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
277.1 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![5-amino-3-(1-cyano-2-{3-ethoxy-4-[(2-fluorobenzyl)oxy]phenyl}vinyl)-1-(2-hydroxyethyl)-1H-pyrazole-4-carbonitrile](/img/structure/B5419823.png)
![2-[4-(4-fluorobenzyl)-3-isopropyl-1,4-diazepan-1-yl]-2-oxoethanol](/img/structure/B5419835.png)

![ethyl [4-(4-methylbenzyl)-1-piperazinyl]acetate](/img/structure/B5419843.png)
![6-{[4-hydroxy-4-(5-methylpyridin-2-yl)piperidin-1-yl]carbonyl}-2-methylpyrazolo[1,5-a]pyrimidin-7(4H)-one](/img/structure/B5419845.png)
![6-methyl-2-{[(2-pyridinylthio)acetyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B5419847.png)
![N-{[5-(4-fluorophenyl)-3-isoxazolyl]methyl}-1-methyl-6-propyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B5419859.png)
![5-{[4-(2-methoxyphenyl)-1-piperazinyl]sulfonyl}-2-methylbenzamide](/img/structure/B5419868.png)
![N-{2-[4-(2-fluorobenzyl)morpholin-2-yl]ethyl}methanesulfonamide](/img/structure/B5419882.png)
![N-[(3-methylisoxazol-5-yl)methyl]-1'-(pyridin-3-ylmethyl)-1,4'-bipiperidine-3-carboxamide](/img/structure/B5419890.png)
![1-{2-[1-(2-hydroxyethyl)-4,6-dihydropyrrolo[3,4-c]pyrazol-5(1H)-yl]pyrimidin-4-yl}piperidin-3-ol](/img/structure/B5419898.png)


![2-{4-(hydroxymethyl)-4-[3-(trifluoromethyl)benzyl]piperidin-1-yl}isonicotinonitrile](/img/structure/B5419922.png)